molecular formula C5H10N2O3S B6173835 4-oxopiperidine-1-sulfonamide CAS No. 258530-55-1

4-oxopiperidine-1-sulfonamide

Cat. No.: B6173835
CAS No.: 258530-55-1
M. Wt: 178.2
InChI Key:
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Description

4-oxopiperidine-1-sulfonamide is a chemical compound with the molecular formula C5H10N2O3S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a ketone and a sulfonamide functional group

Mechanism of Action

Target of Action

4-Oxopiperidine-1-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The compound’s interaction with the enzyme inhibits this reaction, thereby disrupting the synthesis of folic acid . Without folic acid, bacteria cannot replicate, leading to a halt in their growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid in bacteria . This deficiency affects various downstream processes, including DNA synthesis and cell division, thereby inhibiting bacterial growth .

Pharmacokinetics

They are typically well-absorbed in the gastrointestinal tract, making them orally bioavailable . They are also less toxic, which contributes to their bioavailability .

Result of Action

The molecular effect of this compound’s action is the inhibition of folic acid synthesis, leading to a halt in bacterial growth . On a cellular level, this results in the inability of bacteria to replicate, thereby controlling the spread of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the widespread use of sulfonamides has led to their presence in various environmental compartments . This environmental presence can lead to the development of bacterial resistance, potentially affecting the compound’s efficacy . Furthermore, certain physical and chemical factors in the environment can also affect the compound’s stability and activity .

Biochemical Analysis

Biochemical Properties

4-Oxopiperidine-1-sulfonamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain sulfonamide-sensitive enzymes, thereby affecting metabolic pathways that rely on these enzymes . The interaction between this compound and these biomolecules is typically characterized by strong binding affinities, which can lead to significant changes in the biochemical landscape of the cell.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, in certain cell types, this compound has been shown to inhibit cell proliferation by interfering with key signaling pathways that regulate cell growth and division . Additionally, it can induce changes in gene expression profiles, leading to altered cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, which are important for understanding its overall impact.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Understanding the dosage thresholds and toxicological profiles is essential for its safe and effective use in biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-oxopiperidine-1-sulfonamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines. This method utilizes readily available low-cost commodity chemicals and can produce sulfonamides in a single step . Another method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide, followed by reaction with an amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-oxopiperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Comparison with Similar Compounds

4-oxopiperidine-1-sulfonamide can be compared with other sulfonamide derivatives such as sulfamethazine and sulfadiazine. These compounds share similar sulfonamide functional groups but differ in their specific structures and applications . For example:

    Sulfamethazine: Used in veterinary medicine for treating livestock diseases.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

The uniqueness of this compound lies in its specific structure, which allows it to undergo unique chemical reactions and interact with different molecular targets compared to other sulfonamides.

Properties

CAS No.

258530-55-1

Molecular Formula

C5H10N2O3S

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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